molecular formula C8H17NO4 B3025483 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide CAS No. 4417-88-3

2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide

Cat. No.: B3025483
CAS No.: 4417-88-3
M. Wt: 191.22 g/mol
InChI Key: HTIYIYUVBMDKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C9H11NO4 It is known for its unique structure, which includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,4-dihydroxybenzoic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 2,4-dihydroxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dihydroxy-N-(2-hydroxyethyl)butanamine.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. It may act as an enzyme inhibitor by binding to the active site or allosteric site of the enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Shares the dihydroxybenzene core but lacks the amide and hydroxyethyl groups.

    2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but differs in the alkyl chain length and branching.

Uniqueness

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,5-11)6(12)7(13)9-3-4-10/h6,10-12H,3-5H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIYIYUVBMDKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324631
Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4417-88-3
Record name NSC407324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Reactant of Route 3
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Reactant of Route 4
Reactant of Route 4
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Reactant of Route 5
Reactant of Route 5
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Reactant of Route 6
Reactant of Route 6
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.